![molecular formula C10H10BrN3S B2703395 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine CAS No. 2155852-65-4](/img/structure/B2703395.png)

1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

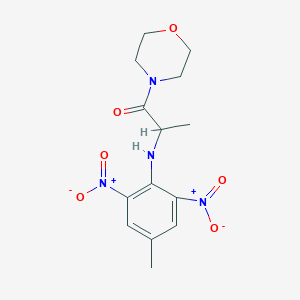

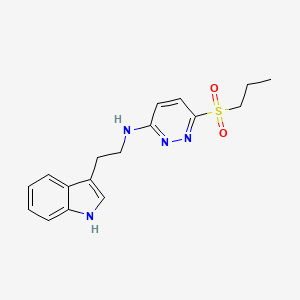

“1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine” is a chemical compound with the CAS Number: 2155852-65-4 . It has a molecular weight of 284.18 . It is usually in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 4-(azetidin-1-yl)-6-bromo-2-methylthieno[2,3-d]pyrimidine . The Inchi Code is 1S/C10H10BrN3S/c1-6-12-9(14-3-2-4-14)7-5-8(11)15-10(7)13-6/h5H,2-4H2,1H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 284.18 . It is usually in powder form .Scientific Research Applications

Synthesis and Biological Activity

Several studies have been conducted on the synthesis and biological activity of pyrimidine derivatives, including their antimicrobial, antitubercular, and antiviral activities. For instance, compounds synthesized from pyrimidine derivatives have shown significant activity against measles in vitro and exhibited moderate antitumor activity against L1210 and P388 leukemia (Petrie et al., 1985). Similarly, pyrimidine-azetidinone analogues have demonstrated antioxidant, antimicrobial, and antitubercular activities, indicating potential for designing further antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

Antiviral Properties

Research into the structure-activity relationships of pyrimidine nucleosides related to 3'-azido-3'-deoxythymidine (AZT) in HIV-1 infected human peripheral blood mononuclear cells has provided insights into the potent antiviral activity of these compounds. Nucleosides with a 3'-azido group exhibited the most potent antiviral activity, with modifications at C-5 showing high potency and low toxicity (Chu et al., 1989).

Dual Inhibitory Activity

Compounds incorporating the pyrimidine scaffold, such as N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, have shown to be the most potent dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR) known to date. This highlights the potential of pyrimidine derivatives in the development of cancer treatments (Gangjee et al., 2008).

Antimicrobial Evaluation

Pyrimidine derivatives have also been evaluated for their antimicrobial activity, indicating moderate activity against common bacterial strains such as S. aureus, E. coli, and B. subtilis. This suggests their potential use in the development of new antimicrobial agents (Vlasov et al., 2022).

properties

IUPAC Name |

4-(azetidin-1-yl)-6-bromo-2-methylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3S/c1-6-12-9(14-3-2-4-14)7-5-8(11)15-10(7)13-6/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGSQTXVXSPSFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C=C(SC2=N1)Br)N3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-(2-Oxoimidazolidin-1-yl)phenyl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2703313.png)

![N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide](/img/structure/B2703314.png)

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2703316.png)

![3-chloro-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2703317.png)

![(3aR,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2703319.png)

![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B2703325.png)

![Methyl 5-[(2-chloro-6-phenylpyridine-4-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2703330.png)

![1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2703334.png)